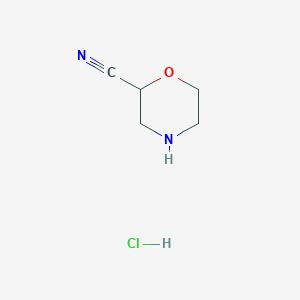
4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid
Overview
Description
4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid , also known as MaiA , is a novel natural compound with promising anti-biofilm activity against Gram-negative pathogenic bacteria. Biofilms, which are sessile microbial communities embedded in self-produced polymeric substances, play a crucial role in recurrent nosocomial and medical device-related infections. Once formed, the complex structure of biofilms promotes antibiotic resistance and becomes extremely challenging to eradicate .
Synthesis Analysis
MaiA was isolated from the metabolites of a rare actinomycete strain called Kibdelosporangium phytohabitans XY-R10 . Its structure was deduced from spectral data analyses and confirmed by single-crystal X-ray crystallography .
Molecular Structure Analysis
The molecular structure of MaiA includes a 6-carboxaldehyde oxime group, which distinguishes it from other related compounds like MaiB and 4-Methoxy-5-methylsulfanyl-[2,2′]bipyridinyl-6-carbaldehyde . This unique structure contributes to its anti-biofilm activity .
Scientific Research Applications
Synthesis and Intermediates
4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid plays a crucial role in the synthesis of complex compounds. For instance, Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the production of cardiotonic drugs like Sulmazole and Isomazole, from readily available substances such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol (Lomov, 2019).
Biological Applications
This compound has also been instrumental in biological research. Ellman (1959) synthesized a water-soluble aromatic disulfide from this compound, demonstrating its utility in determining sulfhydryl groups in biological materials (Ellman, 1959).
Solubility Studies
Hart et al. (2015) explored the solubility of various compounds, including derivatives of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid, in different solvents, providing valuable data for chemical and pharmaceutical industries (Hart et al., 2015).
Optimization in Synthesis
Yan-gong (2012) optimized the synthesis process of a similar compound, achieving high conversion rates and yields, illustrating the efficiency improvements in chemical synthesis (Yan-gong, 2012).
Intermediates in Drug Synthesis
Yu (2008) demonstrated the use of a derivative in the synthesis of amisulpride, an antipsychotic medication, highlighting the compound's significance in pharmaceutical manufacturing (Yu, 2008).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-5-methylsulfanyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-15-7-4-6(10(13)14)5(9(11)12)3-8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAANEOXZIUSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)



![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

